Methanethione, 4-morpholinylphenyl-

Description

BenchChem offers high-quality Methanethione, 4-morpholinylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanethione, 4-morpholinylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

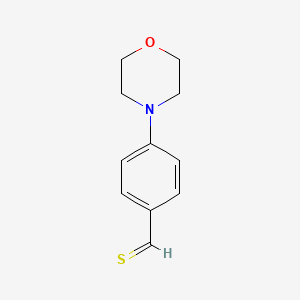

Structure

3D Structure

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

4-morpholin-4-ylthiobenzaldehyde |

InChI |

InChI=1S/C11H13NOS/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,9H,5-8H2 |

InChI Key |

IUIANAXWQMWFET-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=S |

Origin of Product |

United States |

Historical and Intellectual Trajectories in the Study of Methanethione, 4 Morpholinylphenyl

Genesis of Research and Foundational Contributions

The foundational research relevant to "Methanethione, 4-morpholinylphenyl-" lies in the broader exploration of thioamides, which are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This structural change imparts unique chemical properties, including altered nucleophilicity and hydrogen bonding capabilities. chemrxiv.orgnih.gov Historically, the synthesis of thioamides has been a significant area of investigation in organic chemistry.

One of the classical methods for thioamide synthesis is the Willgerodt-Kindler reaction , which typically involves the reaction of an arylalkyl ketone with elemental sulfur and an amine, such as morpholine (B109124). chemrxiv.orgresearchgate.net This reaction and others like it laid the groundwork for the synthesis of a wide array of thioamides, including those bearing the morpholine moiety. The morpholine ring itself is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous bioactive compounds. researchgate.net

Evolution of Research Paradigms and Methodological Advances

The study of thioamides has evolved significantly from classical synthetic methods to more advanced and efficient protocols. Early methods often required harsh reaction conditions. However, recent decades have seen the development of milder and more versatile synthetic routes. chemrxiv.orgresearchgate.netorganic-chemistry.org

A notable example of modern synthetic methodology is the microwave-assisted synthesis of a related phenyl(morpholino)methanethione derivative, 4-[(morpholin-4-yl)carbothioyl]benzoic acid . In this synthesis, 4-formylbenzoic acid, morpholine, and elemental sulfur were reacted in the presence of montmorillonite (B579905) K-10 clay as a catalyst under microwave irradiation. iucr.org This method highlights a shift towards more environmentally benign and efficient chemical transformations.

The characterization of these molecules has also advanced significantly. While classical techniques relied on elemental analysis and melting point determination, modern research employs a suite of sophisticated analytical methods. The crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid, for instance, was elucidated using single-crystal X-ray diffraction. iucr.org This technique provided detailed insights into its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for 4-[(morpholin-4-yl)carbothioyl]benzoic acid iucr.org

| Parameter | Value |

| Chemical formula | C₁₂H₁₃NO₃S |

| Molar mass | 251.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 10.3923 (4), 7.6288 (3), 15.6033 (6) |

| α, β, γ (°) | 90, 97.478 (2), 90 |

| Volume (ų) | 1226.34 (8) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 0.28 |

This interactive table provides a summary of the crystallographic data for a closely related phenyl(morpholino)methanethione derivative.

Contemporary Significance within Organic and Synthetic Chemistry

Thioamides, including structures related to "Methanethione, 4-morpholinylphenyl-," continue to be of significant interest in contemporary organic and medicinal chemistry. Their unique electronic and steric properties make them valuable intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org The thioamide functional group can participate in a variety of chemical transformations, serving as a versatile building block for more complex molecules.

The introduction of a thioamide group in place of an amide bond in peptides and other biologically active molecules is a strategy used to enhance their metabolic stability and binding affinity to biological targets. nih.govresearchgate.netchemrxiv.org Thioamides are more resistant to enzymatic hydrolysis compared to their amide counterparts. nih.gov

Furthermore, the morpholine moiety is a key component in the design of new therapeutic agents due to its ability to improve pharmacokinetic properties. researchgate.net The combination of a phenyl ring, a thioamide linker, and a morpholine group, as seen in the structure of "Methanethione, 4-morpholinylphenyl-," represents a pharmacophore that is explored for various biological activities. For example, derivatives containing the N-phenylmorpholine scaffold have been investigated for their antitumor activities. nih.gov

Advanced Synthetic Methodologies for Methanethione, 4 Morpholinylphenyl and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and the specific orientation of functional groups (regioselectivity) are paramount in modern organic synthesis. For Methanethione, 4-morpholinylphenyl-, these principles are applied through precursor-based transformations and the use of sophisticated catalytic systems.

Precursor-Based Approaches and Transformations

The most direct and widely employed precursor-based approach for the synthesis of Methanethione, 4-morpholinylphenyl- is the Willgerodt-Kindler reaction. researchgate.netorganic-chemistry.org This powerful one-pot, three-component reaction typically involves the condensation of an aldehyde or ketone, elemental sulfur, and a secondary amine. researchgate.net In the context of the target molecule, the primary precursors are 4-morpholinobenzaldehyde, morpholine (B109124), and elemental sulfur.

The reaction proceeds through the formation of an enamine from the aldehyde and morpholine, which then reacts with sulfur. wikipedia.org For aldehydes, unlike ketones, the reaction does not involve a rearrangement, leading directly to the desired thioamide. nih.gov

A notable example of a precursor-based synthesis for a closely related analogue, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, starts from 4-formylbenzoic acid, morpholine, and elemental sulfur. This transformation highlights the versatility of the precursor-based approach in accommodating various substituents on the phenyl ring.

Catalyst-Mediated Synthetic Routes and Optimization

While the Willgerodt-Kindler reaction can proceed without a catalyst, particularly under thermal or microwave conditions, the use of catalysts can significantly enhance reaction rates and yields. researchgate.net Various catalysts have been explored for the synthesis of thioamides, which are applicable to the preparation of Methanethione, 4-morpholinylphenyl-.

One example involves the use of a clay-based catalyst, montmorillonite (B579905) K-10, in a microwave-assisted synthesis of a phenyl(morpholino)methanethione derivative. Other catalytic systems reported for thioamide synthesis include silica-supported fluoroboric acid (HBF₄–silica gel) and base catalysts. thieme-connect.de The optimization of the catalyst system is crucial for achieving high efficiency and selectivity. For instance, in the synthesis of thiobenzanilides via the Willgerodt-Kindler reaction, the choice of base catalyst can significantly influence the outcome. organic-chemistry.org

The following table summarizes representative catalyst systems used in the synthesis of thioamides, which can be adapted for the target compound.

| Catalyst System | Precursors | Reaction Conditions | Product | Reference |

| Montmorillonite K-10 | 4-Formylbenzoic acid, Morpholine, Sulfur | Microwave irradiation | 4-[(Morpholin-4-yl)carbothioyl]benzoic acid | |

| Silica-supported Fluoroboric Acid | Aryl ketones, Morpholine, Sulfur | Solvent-free | 4-(Thioacyl)morpholines | thieme-connect.de |

| Sodium Sulfide (Na₂S·9H₂O) | Benzaldehydes, Amines, Sulfur | DMF, 115 °C | Thioamides | thieme-connect.de |

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thioamides. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a key green technology for the Willgerodt-Kindler reaction. rsc.org It dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netresearchgate.net Solvent-free conditions, where the reactants themselves act as the reaction medium, represent another significant green advancement. researchgate.netthieme-connect.de This approach minimizes waste and simplifies product purification.

The use of alternative, greener solvents is also a major focus. Water has been successfully employed as a solvent for the Willgerodt-Kindler reaction of benzaldehydes with morpholine and sulfur. thieme-connect.de Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, and ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) have also been shown to be effective and recyclable media for thioamide synthesis. thieme-connect.de

The table below highlights some green synthetic approaches applicable to the synthesis of Methanethione, 4-morpholinylphenyl-.

| Green Approach | Reaction Conditions | Advantages | Reference |

| Microwave Irradiation | Solvent-free, 900 W, few minutes | Rapid reaction, high yields | thieme-connect.de |

| Water as Solvent | 80 °C, 3 hours | Environmentally benign, simplified workup | thieme-connect.de |

| Deep Eutectic Solvent (Choline chloride-urea) | 45 °C, 5 hours | Biodegradable, recyclable solvent, mild conditions | |

| Ionic Liquid ([bmim]BF₄) | Not specified | Recyclable solvent, high conversion, cleaner reaction | thieme-connect.de |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a critical goal in any synthetic process. The optimization of reaction conditions for the synthesis of Methanethione, 4-morpholinylphenyl- involves a systematic study of various parameters, including temperature, reaction time, and the molar ratio of reactants.

For the Willgerodt-Kindler reaction, temperature plays a crucial role. While some solvent-free reactions are conducted at elevated temperatures (e.g., 100-120 °C), others can proceed at room temperature, albeit with longer reaction times. researchgate.net The molar ratio of the aldehyde, morpholine, and sulfur is another key parameter to optimize. For instance, in a microwave-assisted reaction of styrenes, an optimal molar ratio of styrene:sulfur:morpholine was found to be 1:2.5:2. researchgate.net

The choice of solvent, when used, can also significantly impact the reaction outcome. While greener solvents are preferred, traditional organic solvents like dimethylformamide (DMF) have also been employed. The purification of the final product is typically achieved through techniques such as recrystallization or column chromatography to ensure high purity.

The following table presents a hypothetical optimization study for the synthesis of a thioamide from an aromatic aldehyde, illustrating the effect of different parameters on the yield.

| Entry | Temperature (°C) | Time (h) | Solvent | Molar Ratio (Aldehyde:Amine:Sulfur) | Yield (%) |

| 1 | 80 | 6 | Toluene | 1:1.2:1.5 | 65 |

| 2 | 100 | 4 | Toluene | 1:1.2:1.5 | 78 |

| 3 | 120 | 2 | Solvent-free | 1:1.5:2.0 | 85 |

| 4 | 120 | 4 | Solvent-free | 1:1.5:2.0 | 82 |

| 5 | Room Temp | 24 | Solvent-free | 1:2.0:2.5 | 75 |

Elucidation of Molecular and Supramolecular Architecture of Methanethione, 4 Morpholinylphenyl

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are instrumental in determining the precise molecular structure, conformation, and electronic environment of Methanethione, 4-morpholinylphenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Analysis and Dynamics

While specific NMR data for Methanethione, 4-morpholinylphenyl- were not found in the reviewed literature, general principles of NMR spectroscopy can predict the expected spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl and morpholine (B109124) rings. The aromatic protons would likely appear as a complex multiplet in the downfield region. The protons of the morpholine ring, being in a saturated heterocyclic system, would exhibit signals at a higher field. The chemical shifts of the morpholine protons would be influenced by the electronic effects of the thioamide group and their spatial orientation.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework. The thiono-carbonyl carbon (C=S) is a characteristic feature of thioamides and would be expected to resonate at a significantly downfield chemical shift. The carbons of the phenyl ring would show distinct signals, with their chemical shifts influenced by the substitution pattern. The carbons of the morpholine ring would appear in the aliphatic region of the spectrum.

Conformational dynamics, such as the chair-to-chair interconversion of the morpholine ring and restricted rotation around the C-N bond of the thioamide group, could lead to temperature-dependent NMR spectra or broadened signals.

Vibrational Spectroscopy (Infrared, Raman): Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the stretching and bending vibrations of the various functional groups. Key expected vibrational frequencies include:

C=S stretching: This vibration is a hallmark of thioamides and typically appears in the region of 850-1250 cm⁻¹.

C-N stretching: The thioamide C-N bond has partial double bond character and its stretching vibration is usually observed in the 1250-1550 cm⁻¹ range.

Aromatic C-H stretching: These vibrations would give rise to sharp bands above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the morpholine ring would show strong absorptions in the 2800-3000 cm⁻¹ region.

C-O-C stretching: The ether linkage in the morpholine ring would exhibit a characteristic stretching band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=S stretching vibration is often strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations would also be prominent.

High-Resolution Mass Spectrometry: Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for elucidating its fragmentation patterns, which can provide valuable structural information.

Molecular Formula Determination: HRMS would allow for the precise mass measurement of the molecular ion of Methanethione, 4-morpholinylphenyl-, enabling the unambiguous determination of its elemental composition.

Fragmentation Pathways: While specific fragmentation data for the target compound is not available, general fragmentation pathways for related compounds containing morpholine and phenyl moieties can be proposed. zsmu.edu.uaresearchgate.net Electron ionization (EI) would likely lead to the formation of a molecular ion, followed by fragmentation through various pathways, including:

Cleavage of the morpholine ring.

Loss of the thioformyl (B1219250) group.

Fragmentation of the phenyl ring.

Solid-State Structural Investigations

The study of the solid-state structure provides definitive information about the three-dimensional arrangement of molecules in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Packing Arrangements

Although a crystal structure for Methanethione, 4-morpholinylphenyl- itself is not reported in the searched literature, the crystal structure of a closely related derivative, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, has been determined. iucr.orgresearchgate.netnih.gov This structure provides significant insights into the likely molecular geometry and packing of the parent compound.

Based on this, it can be inferred that in a potential crystal structure of Methanethione, 4-morpholinylphenyl-, the morpholine ring would also likely adopt a chair conformation. The packing would be governed by weaker intermolecular forces such as C-H···S and C-H···π interactions, in the absence of the strong hydrogen-bonding carboxylic acid group.

Table 1: Selected Crystallographic Data for 4-[(Morpholin-4-yl)carbothioyl]benzoic acid iucr.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| C-O Bond Lengths (Å) | 1.266 (2), 1.268 (2) |

| O···O distance in dimer (Å) | 2.666 (1) |

Note: Specific cell parameters (a, b, c, β, and Volume) were not explicitly provided in the abstract.

Polymorphism and Crystal Engineering Studies of Methanethione, 4-morpholinylphenyl-

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the study of solid-state materials, particularly for pharmaceuticals and functional materials. Thioamides are known to exhibit polymorphism. nih.gov

There is no specific information in the searched literature regarding polymorphism or crystal engineering studies of Methanethione, 4-morpholinylphenyl-. However, the potential for polymorphism exists due to the conformational flexibility of the morpholine ring and the possibility of different packing arrangements driven by weak intermolecular interactions like C-H···S and van der Waals forces.

Crystal engineering studies would aim to control the solid-state architecture of this compound to achieve desired properties. This could involve the introduction of co-formers that can form specific intermolecular interactions, such as hydrogen bonds or halogen bonds, with the thioamide or morpholine moieties to guide the self-assembly into predictable supramolecular structures.

Gas-Phase Structural Analysis (e.g., Electron Diffraction)

A comprehensive search of scientific literature revealed no available data from gas-phase structural analysis techniques, such as electron diffraction or microwave spectroscopy, for Methanethione, 4-morpholinylphenyl-. Therefore, its molecular geometry in the gas phase has not been experimentally determined.

Interactive Data Tables for 4-[(morpholin-4-yl)carbothioyl]benzoic acid

Selected Bond Lengths

| Atoms | Length (Å) |

| C—O1 | 1.266 (2) |

| C—O2 | 1.268 (2) |

Data sourced from crystallographic analysis of 4-[(morpholin-4-yl)carbothioyl]benzoic acid. nih.govnih.gov

Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···O | - | - | 2.666 (1) | - |

| C—H···O | - | - | - | - |

| C—H···S | - | - | - | - |

This table summarizes the types of hydrogen bonds identified in the crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid. Detailed geometric parameters for C-H···O and C-H···S interactions were not fully provided in the search results. nih.govresearchgate.netnih.gov

Theoretical and Computational Chemistry of Methanethione, 4 Morpholinylphenyl Systems

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the atomic and subatomic levels. nih.gov For Methanethione, 4-morpholinylphenyl-, these calculations illuminate its electronic structure, conformational possibilities, and spectroscopic characteristics.

Electronic Structure and Bonding Properties

The electronic landscape of a molecule, including the distribution of electrons in molecular orbitals, dictates its chemical reactivity and physical properties. youtube.com In the case of Methanethione, 4-morpholinylphenyl-, the interplay between the phenyl ring, the morpholine (B109124) group, and the thiocarbonyl moiety creates a unique electronic environment.

Molecular Orbitals and Charge Distribution: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. researchgate.net For thiobenzoylmorpholine derivatives, the charge distribution is influenced by the electron-withdrawing nature of the thiocarbonyl group and the electron-donating potential of the morpholine nitrogen. researchgate.net The distribution of Mulliken charges reveals the partial positive or negative charges on each atom, highlighting potential sites for nucleophilic or electrophilic attack. researchgate.net Studies on similar structures, like thiophene, show that the sulfur atom in the ring can be positively charged, while adjacent carbon atoms carry a negative charge due to strong conjugated electron effects. researchgate.net

Aromaticity Indices: Aromaticity, a key concept in organic chemistry, can be quantified using various indices. mdpi.com These indices, based on energetic, magnetic, structural, and electronic criteria, help to assess the degree of electron delocalization and stability of a cyclic system. mdpi.com For the phenyl group in Methanethione, 4-morpholinylphenyl-, aromaticity indices would confirm its aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common structural index, where a value of 1 indicates a fully aromatic system. mdpi.com Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), can also be calculated to probe the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly impacts its energy and reactivity. libretexts.org Conformational analysis involves studying the different spatial arrangements a molecule can adopt through rotation around single bonds. libretexts.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts can be correlated with experimental NMR spectra to aid in structure elucidation.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated computationally and compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations: Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide a picture of how molecules move and interact over time. uams.edu MD simulations can reveal the dynamic behavior of Methanethione, 4-morpholinylphenyl- and its interactions with other molecules. nih.govtaylorfrancis.com

These simulations can model the molecule in different environments, such as in a solvent or in a crystal lattice. By tracking the trajectories of atoms over time, MD simulations can provide insights into conformational changes, intermolecular hydrogen bonding (for example, C-H···O and C-H···S interactions), and other non-covalent interactions that govern the molecule's behavior in a condensed phase. nih.gov For instance, simulations can help understand the formation of dimers through hydrogen bonds. nih.govresearchgate.net

Force Field Development and Validation for Thiobenzoylmorpholine Architectures

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. usc.edu The accuracy of MD simulations is highly dependent on the quality of the force field used. nih.gov

For novel molecular architectures like thiobenzoylmorpholine, existing force fields may not be adequate. Therefore, a crucial step is the development and validation of a specific force field. This process involves:

Parameterization: This involves determining the parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Quantum mechanical calculations are often used to derive these parameters. For instance, partial atomic charges can be derived using methods like ChelpG (Charges from Electrostatic Potentials using a Grid based method) at a high level of theory, such as MP2/aug-cc-pVDZ, to accurately represent the electrostatic potential around the molecule. narkive.com

Validation: The newly developed force field is then tested by running simulations and comparing the results with experimental data or high-level quantum mechanical calculations. This ensures that the force field can accurately reproduce the structural and dynamic properties of the system. arxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. youtube.comyoutube.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. wikipedia.orgyoutube.com

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. youtube.comwikipedia.org Its structure and energy determine the activation energy and, consequently, the rate of the reaction. youtube.com For Methanethione, 4-morpholinylphenyl-, computational modeling could be used to study various reactions, such as its synthesis or its potential metabolic pathways. By locating the transition state structures for these reactions, researchers can gain a deeper understanding of the reaction kinetics and selectivity.

Mechanistic and Kinetic Investigations of Transformations Involving Methanethione, 4 Morpholinylphenyl

Elucidation of Reaction Pathways and Intermediates

Specific reaction pathways and intermediates for Methanethione, 4-morpholinylphenyl- have not been explicitly detailed in the available literature. However, research on related arylthioamides offers insights into potential transformations. For instance, palladium-catalyzed coupling reactions of N,N-disubstituted thioamides with N-tosylhydrazones have been shown to proceed through a thioenolate anion intermediate, followed by carbene migratory insertion. acs.org It is plausible that Methanethione, 4-morpholinylphenyl- could undergo similar transformations, but dedicated studies are required to confirm such pathways and identify the specific intermediates involved.

Another area of general study is the l-cysteine-dependent H₂S-releasing mechanism observed in some arylthioamides. acs.orgnih.govresearchgate.netnih.gov This process is of interest for potential therapeutic applications, but the mechanistic details are often not fully elucidated and are highly dependent on the specific molecular structure. researchgate.net Whether Methanethione, 4-morpholinylphenyl- can act as an H₂S donor and the pathway it would follow remains an open question.

Kinetic Studies: Reaction Rates, Activation Energies, and Rate-Determining Steps

Quantitative kinetic data, such as reaction rates, activation energies, and the identification of rate-determining steps for transformations involving Methanethione, 4-morpholinylphenyl-, are absent from the scientific record. Kinetic studies on the hydrolysis of other thioamides, such as N-cyclohexylthiobenzamide, have been conducted, revealing that the process can be promoted by metal ions like gold(III). rsc.orgrsc.org These studies determined that the reaction proceeds through the formation of an S-amide-gold(III) adduct, with the subsequent decomposition to the O-amide being a slow, rate-determining step. rsc.orgrsc.org Similar detailed kinetic analysis for Methanethione, 4-morpholinylphenyl- is needed to understand its stability and reactivity under various conditions.

Influence of Catalysis, Solvents, and Additives on Reaction Mechanisms

The influence of catalysts, solvents, and additives on the reaction mechanisms of Methanethione, 4-morpholinylphenyl- is another area lacking specific research. General studies on thioamides have shown that their reactions can be significantly influenced by these factors. For example, the hydrolysis of thioamides can be catalyzed by metal complexes. rsc.orgrsc.org The synthesis of arylthioamides can be achieved under catalyst-free conditions or mediated by bases like K₂CO₃. mdpi.com Furthermore, chemoselective transamidation of thioamides has been achieved using strong bases like NaHMDS in non-polar solvents, highlighting the critical role of the reaction environment. nih.gov Without targeted studies, it is difficult to predict how different catalysts, the polarity and hydrogen-bonding capabilities of various solvents, or the presence of specific additives would modulate the reaction pathways of Methanethione, 4-morpholinylphenyl-.

Isotopic Labeling and Stereochemical Probes for Mechanistic Validation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net For instance, it has been used to study the biosynthesis of indole-3-acetic acid from tryptophan. researchgate.net In the context of thioamides, isotopic labeling could be employed to trace the fate of the sulfur atom in desulfurization reactions or to understand the dynamics of bond cleavage and formation in transformations like hydrolysis or transamidation. Stereochemical probes are also invaluable, particularly for understanding reactions at or near chiral centers. While general methods for incorporating thioamides into peptides and proteins exist, and the stereochemical consequences are a concern, chemrxiv.orgnih.gov no studies have been found that apply these techniques specifically to Methanethione, 4-morpholinylphenyl- to validate any proposed reaction mechanisms.

Advanced Applications of Methanethione, 4 Morpholinylphenyl in Modern Organic Synthesis

General Utility of Thioacylating Reagents

Thioacylating agents are crucial for the synthesis of thioamides, which are important structural motifs in many biologically active compounds and are valuable intermediates in organic synthesis. mdpi.comnih.gov The introduction of a thioamide group can significantly alter the chemical and physical properties of a molecule compared to its amide analog. mdpi.com Various reagents have been developed for thioacylation, ranging from simple reagents like phosphorus pentasulfide and Lawesson's reagent to more sophisticated systems. organic-chemistry.org The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

General Routes to Sulfur-Containing Heterocycles

Thioamides are well-established precursors for the synthesis of a wide array of sulfur-containing heterocycles. nsc.ru Through intra- and intermolecular cyclization reactions, they can be converted into thiophenes, thiazoles, thiadiazoles, and other heterocyclic systems. nsc.ru These reactions often involve the reaction of the thioamide with electrophilic reagents, leading to the formation of new carbon-sulfur and carbon-nitrogen bonds. The specific outcome of the reaction can be controlled by the choice of reactants and reaction conditions.

Polymers Containing Morpholine (B109124) Moieties

While no specific information exists for polymers derived from "Methanethione, 4-morpholinylphenyl-", polyamides containing morpholinylphenyl units have been synthesized. researchgate.net These polymers have been shown to exhibit good solubility in organic solvents and possess high thermal stability. researchgate.net The incorporation of the morpholine group can influence the polymer's properties, such as its solubility and thermal behavior. The development of poly(amide-thioamide) polymers has also been a subject of research, with methods being developed for their controlled synthesis. google.com

Stereoselective Transformations and Chiral Reagents

In the field of asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. rsc.org These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the formation of a specific stereoisomer. While there is no indication that "Methanethione, 4-morpholinylphenyl-" has been used as a chiral reagent, the development of new chiral auxiliaries and reagents is an active area of research in organic chemistry.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of Methanethione, 4 Morpholinylphenyl

Systematic Structural Modifications and Their Influence on Chemical Reactivity and Selectivity

Systematic structural modifications of the methanethione, 4-morpholinylphenyl- scaffold are undertaken to modulate its physicochemical properties, such as solubility, stability, and intermolecular interactions. A key example of such a modification is the introduction of a carboxylic acid group at the para-position of the phenyl ring, yielding 4-[(morpholin-4-yl)carbothioyl]benzoic acid. nih.gov

The synthesis of this derivative involves a microwave-assisted one-pot reaction of 4-formylbenzoic acid, morpholine (B109124), and elemental sulfur in the presence of montmorillonite (B579905) K-10 as a solid support. nih.gov This method provides an efficient route to this modified structure.

The introduction of the carboxylic acid group significantly influences the compound's chemical behavior. X-ray crystallography of 4-[(morpholin-4-yl)carbothioyl]benzoic acid reveals that the morpholine ring adopts a stable chair conformation. nih.gov The carboxylic acid group is slightly bent out of the plane of the benzene (B151609) ring. nih.gov This structural feature, along with the presence of the polar carboxylic acid group, allows for the formation of strong, centrosymmetric O-H···O hydrogen bonds between two molecules, leading to the formation of dimers in the solid state. nih.gov The crystal packing is further stabilized by weaker C-H···S and C-H···O interactions. nih.gov

These intermolecular interactions, facilitated by the carboxylic acid moiety, are expected to influence the compound's solubility, melting point, and crystal packing, which are critical parameters for its handling and formulation. The synthesized crystals of 4-[(morpholin-4-yl)carbothioyl]benzoic acid are reported to be stable in air and highly soluble in polar organic solvents like ethyl acetate (B1210297) and dimethyl sulfoxide. nih.gov

Further modifications could involve altering the substitution pattern on the phenyl ring or modifying the morpholine ring to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity towards biological targets.

Structure-Reactivity Relationships (SRR) in Derivatives

While comprehensive structure-reactivity relationship (SRR) studies for a wide range of methanethione, 4-morpholinylphenyl- derivatives are not extensively documented in publicly available literature, the existing research on compounds like 4-[(morpholin-4-yl)carbothioyl]benzoic acid provides foundational insights. The interest in this class of compounds stems from their potential to interact with specific biological targets.

The core methanethione, 4-morpholinylphenyl- structure possesses key pharmacophoric features: a hydrogen bond acceptor (the morpholine oxygen and the thione sulfur), a hydrogen bond donor (protons on the morpholine and phenyl rings), and an aromatic ring capable of π-π stacking interactions.

The introduction of the carboxylic acid group in 4-[(morpholin-4-yl)carbothioyl]benzoic acid adds a significant hydrogen bond donor and acceptor group. This functional group can dramatically alter the binding affinity and selectivity of the molecule for a biological target. The observed dimer formation through hydrogen bonding in the solid state suggests a strong propensity for engaging in such interactions. nih.gov

The electronic nature of the substituent on the phenyl ring can also play a crucial role in reactivity. The carboxylic acid group is an electron-withdrawing group, which can influence the electron density on the thiocarbonyl group and the aromatic ring, potentially modulating the compound's susceptibility to nucleophilic or electrophilic attack and its interaction with receptor sites.

A systematic exploration of derivatives with varying substituents at different positions on the phenyl ring would be necessary to establish a clear SRR. For instance, introducing electron-donating groups could have an opposing effect on the electronic properties compared to the carboxylic acid group, leading to different reactivity profiles.

Table 1: Key Structural Features and Their Potential Influence on Reactivity

| Structural Feature | Modification Example | Potential Influence on Reactivity and Selectivity |

| Phenyl Ring Substituent | Addition of a 4-carboxylic acid group | Alters electronic properties, introduces a strong hydrogen bonding site, influences solubility and crystal packing. |

| Morpholine Ring | Unmodified in studied example | The chair conformation provides a defined 3D structure. The oxygen and nitrogen atoms act as hydrogen bond acceptors. |

| Thiocarbonyl Group | Unmodified in studied example | A key functional group for potential interactions, its reactivity can be modulated by phenyl ring substituents. |

Synthesis and Characterization of Chiral Analogues

The introduction of chirality into the methanethione, 4-morpholinylphenyl- scaffold represents a critical step in the exploration of its potential stereoselective interactions with chiral biological molecules like enzymes and receptors. While specific examples of the synthesis and characterization of chiral analogues of methanethione, 4-morpholinylphenyl- are not detailed in the available literature, established synthetic methodologies can be applied to create such molecules.

Chirality can be introduced in several ways:

Modification of the Morpholine Ring: Introducing a substituent on one of the carbon atoms of the morpholine ring would create a stereocenter. For example, starting with a chiral substituted morpholine derivative in the initial synthesis would lead to a chiral final product.

Substitution on the Phenyl Ring with a Chiral Moiety: Attaching a chiral group to the phenyl ring would also result in a chiral analogue.

Atropisomerism: If bulky substituents are introduced at the ortho-positions of the phenyl ring, rotation around the C-C bond connecting the phenyl ring to the thiocarbonyl group could be restricted, potentially leading to stable, separable atropisomers.

The synthesis of such chiral analogues would likely follow similar synthetic routes as their achiral counterparts, but utilizing chiral starting materials or employing asymmetric synthesis techniques.

The characterization of these chiral analogues would be crucial to confirm their enantiomeric purity and absolute configuration. Standard analytical techniques would be employed:

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers.

Polarimetry: To measure the optical rotation of the purified enantiomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): To determine the absolute configuration of the chiral centers.

X-ray Crystallography of single crystals: This would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry, especially if a chiral starting material of known configuration is used.

The development of chiral analogues of methanethione, 4-morpholinylphenyl- is a logical and important progression in the chemical exploration of this scaffold, as it opens the door to investigating stereospecific interactions and potentially more selective and potent compounds.

Emerging Research Frontiers and Future Directions for Methanethione, 4 Morpholinylphenyl

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of thioketones, including Methanethione, 4-morpholinylphenyl-, traditionally relies on batch processing, often using stoichiometric thionating agents like Lawesson's reagent. organic-chemistry.orgresearchgate.net These methods can present challenges related to scalability, safety, and precise control over reaction parameters. The transition towards automated synthesis and flow chemistry offers a compelling solution to these limitations.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, provides superior control over temperature, pressure, and reaction time. This precision can lead to higher yields, improved purity, and enhanced safety, particularly for reactions involving reactive intermediates. For the synthesis of Methanethione, 4-morpholinylphenyl-, a flow process could be envisioned starting from the corresponding ketone precursor, (4-morpholinylphenyl)methanone. This precursor would be mixed with a solution of a thionating agent in a continuous stream, passing through a heated reactor coil to facilitate the conversion. Research on the flow synthesis of related thioamides has demonstrated the viability of this approach, achieving high yields in significantly reduced reaction times compared to batch methods. rsc.org

Automated synthesis platforms can further optimize this process by systematically varying parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the ideal reaction conditions. This high-throughput screening capability accelerates process development and can be crucial for the efficient production of derivatives.

Table 1: Comparison of Potential Synthesis Methodologies for Methanethione, 4-morpholinylphenyl-

| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Control | Limited control over exotherms | Precise temperature and time control |

| Scalability | Challenging, non-linear | Readily scalable by extending run time |

| Safety | Risks with bulk reagents | Minimized reagent volume at any time |

| Reaction Time | Hours to days | Minutes to hours rsc.org |

| Optimization | Labor-intensive, one-at-a-time | Amenable to automated, rapid optimization |

| Purity | Often requires extensive purification | Potentially higher purity, fewer byproducts |

Development of Novel Catalytic Systems for its Transformations

The thiocarbonyl group in Methanethione, 4-morpholinylphenyl- is a versatile functional handle for a wide range of chemical transformations. Future research will likely focus on developing novel catalytic systems to exploit its reactivity in a controlled and selective manner. The electron-rich nature of the 4-morpholinylphenyl substituent can significantly influence the electronic properties of the C=S bond, making it a unique substrate for catalysis.

Potential catalytic transformations include:

Cycloaddition Reactions: Thioketones are known to participate in hetero-Diels-Alder reactions. mdpi.com The development of chiral Lewis acid catalysts could enable enantioselective cycloadditions, providing access to complex sulfur-containing heterocyclic compounds.

Cross-Coupling Reactions: Catalytic systems, potentially based on nickel or palladium, could be developed for desulfurative cross-coupling reactions. researchgate.net This would allow the thiocarbonyl group to act as a stepping stone for the formation of new carbon-carbon bonds, linking the 4-morpholinylphenyl moiety to other organic fragments.

Metal Complexation: The sulfur atom of the thioketone can act as a ligand for transition metals. Research into the coordination chemistry of Methanethione, 4-morpholinylphenyl- with metals like iron, cobalt, or platinum could lead to novel organometallic complexes with interesting catalytic or material properties. researchgate.netmdpi.com Studies on other aromatic thioketones have shown they can react with iron carbonyl complexes to form diverse iron-sulfur clusters. researchgate.net

The development of catalyst-free, three-component reactions also represents a promising avenue, as demonstrated in the mechanochemical synthesis of related α-amino thioketones. nih.gov

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis and understand the mechanisms of its transformations, advanced in situ spectroscopic techniques are indispensable. spectroscopyonline.com These process analytical technologies (PAT) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling. nih.gov

For the synthesis of Methanethione, 4-morpholinylphenyl-, which involves the conversion of a carbonyl (C=O) to a thiocarbonyl (C=S) group, vibrational spectroscopy is particularly powerful:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into the reaction vessel. The disappearance of the characteristic C=O stretching band and the appearance of the C=S stretching vibration can be tracked in real time to determine reaction kinetics and endpoints. frontiersin.org

In Situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular polarizability and is complementary to FTIR, especially in aqueous media. It can provide a clear fingerprint of the thiocarbonyl group, allowing for precise reaction monitoring.

These techniques are critical for understanding complex reaction profiles, identifying transient intermediates, and ensuring process robustness, particularly when translating reactions to automated flow systems. youtube.comresearchgate.net

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like Methanethione, 4-morpholinylphenyl-, thereby guiding experimental efforts. nih.gov Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic features. mdpi.comyu.edu.jo

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its synthesis and subsequent catalytic transformations can help in optimizing conditions and designing more efficient catalysts. consensus.app

Prediction of Physicochemical Properties: Machine learning and quantitative structure-property relationship (QSPR) models can be trained to predict properties such as solubility, stability, and electronic characteristics for Methanethione, 4-morpholinylphenyl- and its derivatives. nih.govmdpi.com This is particularly valuable for designing molecules with specific functions.

Virtual Screening for Biological Activity: The 4-morpholinylphenyl moiety is a recognized pharmacophore in medicinal chemistry. nih.govresearchgate.nete3s-conferences.org Molecular docking simulations could be used to screen Methanethione, 4-morpholinylphenyl- against various biological targets (e.g., protein kinases), predicting its potential as a lead compound for drug discovery. mdpi.com

Table 2: Predicted Properties of Methanethione, 4-morpholinylphenyl- from a Hypothetical Computational Study

| Property | Predicted Value/Insight | Implication for Research |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Suggests potential for electronic applications and visible light absorption mdpi.com |

| Mulliken Charge on Sulfur | Highly negative | Indicates nucleophilic character, guiding catalyst design for electrophilic partners |

| Dipole Moment | Significant | High polarity, influencing solubility and potential for supramolecular interactions |

| Vibrational Frequencies | C=S stretch at ~1100-1200 cm⁻¹ | Provides a target for in situ spectroscopic monitoring |

Potential for Derivatization into Supramolecular Assemblies or Covalent Organic Frameworks

The unique structure of Methanethione, 4-morpholinylphenyl-, combining a rigid aromatic core, a reactive thiocarbonyl group, and a hydrogen-bond-accepting morpholine (B109124) unit, makes it an attractive candidate as a building block (or "linker") for advanced materials.

Supramolecular Assemblies: The morpholine group is known to participate in the formation of complex molecular scaffolds. researchgate.net Through non-covalent interactions like hydrogen bonding or π-π stacking, derivatives of Methanethione, 4-morpholinylphenyl- could self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or molecular cages.

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with highly ordered structures. tcichemicals.comtcichemicals.com By modifying Methanethione, 4-morpholinylphenyl- with additional reactive sites (e.g., amines, aldehydes, or boronic acids), it could be used as a linker in the synthesis of novel COFs. nih.gov The inclusion of both sulfur and morpholine units into a COF backbone could impart unique properties for applications in catalysis, gas storage, or selective separations. researchgate.netnih.gov The thiocarbonyl group itself could serve as a site for post-synthetic modification within the framework, allowing for the tuning of the material's properties after its initial construction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.